molecular formula C15H18N2O2S B279093 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B279093
M. Wt: 290.4 g/mol
InChI Key: UISLIXUKBVHZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. In

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane, where it phosphorylates downstream signaling molecules, including PLCγ2 and AKT. This leads to activation of downstream pathways that promote cell survival and proliferation. 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways and inducing apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis in B-cell malignancies, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has also been shown to inhibit the proliferation and survival of normal B cells. This is because BTK is also involved in normal B-cell development and function. However, 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has not been shown to have significant effects on other immune cells, such as T cells and natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its specificity for BTK, which minimizes off-target effects. Another advantage is its potency, which allows for effective inhibition of BTK activity at low concentrations. However, one limitation of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is its solubility, which can be a challenge for in vivo studies. Another limitation is its short half-life, which may require frequent dosing in clinical settings.

Future Directions

For research on 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide include clinical trials in B-cell malignancies, as well as studies on its potential use in autoimmune diseases and other non-malignant conditions. Other future directions include the development of more potent and selective BTK inhibitors, as well as combination therapies with other targeted agents. Finally, further studies are needed to elucidate the long-term effects of BTK inhibition on normal B-cell function and immune surveillance.

Synthesis Methods

The synthesis of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide involves several steps, including the preparation of 4-isopropylbenzenesulfonyl chloride, the reaction of 4-isopropylbenzenesulfonyl chloride with 3-pyridinemethanol, and the final reaction of the resulting product with ammonia gas to yield 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide. The yield of 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide is around 50%, and the purity can be increased through recrystallization.

Scientific Research Applications

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell malignancies. In vivo studies have demonstrated that 4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide has potent antitumor activity in xenograft models of B-cell malignancies.

properties

Product Name

4-isopropyl-N-(3-pyridinylmethyl)benzenesulfonamide

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

4-propan-2-yl-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C15H18N2O2S/c1-12(2)14-5-7-15(8-6-14)20(18,19)17-11-13-4-3-9-16-10-13/h3-10,12,17H,11H2,1-2H3

InChI Key

UISLIXUKBVHZGN-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2

Origin of Product

United States

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